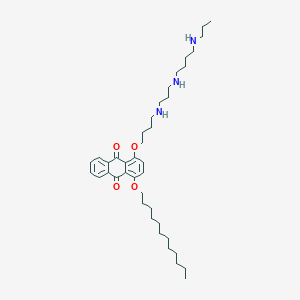
Topoisomerase II inhibitor 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase II inhibitor 12 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme helps manage DNA supercoiling and untangling, making it a vital target for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, purification systems, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Topoisomerase II inhibitor 12 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Topoisomerase II inhibitor 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topoisomerase II activity and its inhibition.
Biology: Helps in understanding the role of topoisomerase II in cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: Used in the development of new therapeutic agents and in drug screening assays.
Mécanisme D'action
Topoisomerase II inhibitor 12 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from re-ligating the DNA strands after cleavage. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Uniqueness
Topoisomerase II inhibitor 12 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising alternative with potentially lower toxicity and higher selectivity .
Propriétés
Formule moléculaire |
C40H63N3O4 |
|---|---|
Poids moléculaire |
649.9 g/mol |
Nom IUPAC |
1-dodecoxy-4-[4-[3-[4-(propylamino)butylamino]propylamino]butoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C40H63N3O4/c1-3-5-6-7-8-9-10-11-12-18-31-46-35-23-24-36(38-37(35)39(44)33-21-13-14-22-34(33)40(38)45)47-32-19-17-28-43-30-20-29-42-27-16-15-26-41-25-4-2/h13-14,21-24,41-43H,3-12,15-20,25-32H2,1-2H3 |
Clé InChI |
HQBFHTBHDWACIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C2C(=C(C=C1)OCCCCNCCCNCCCCNCCC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
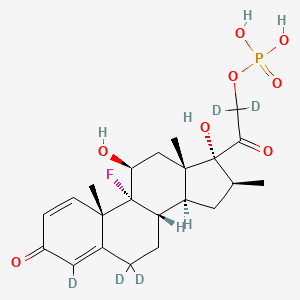
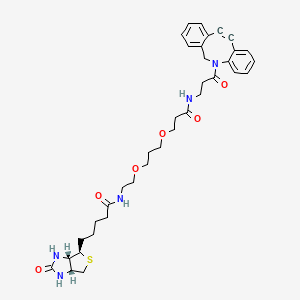
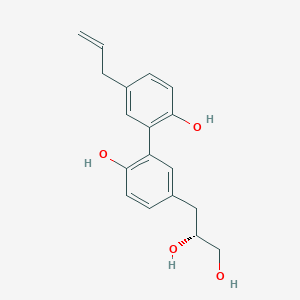
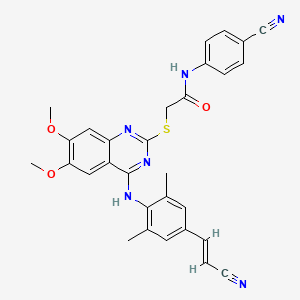

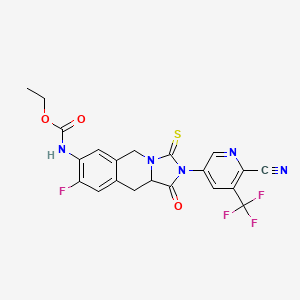
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
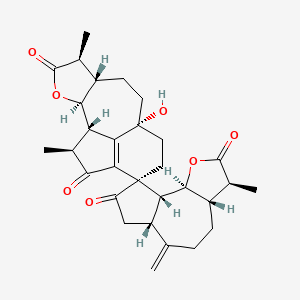

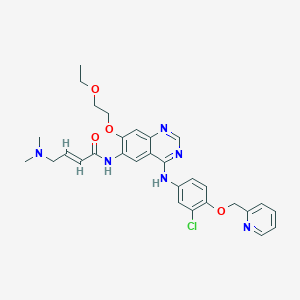
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

